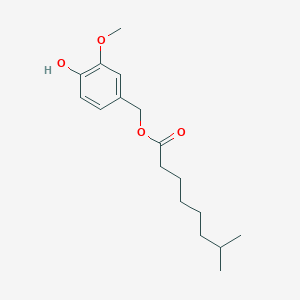
Nordihydrocapsiate
Descripción general
Descripción
Nordihydrocapsiate is a naturally occurring compound found in certain varieties of chili peppers, particularly in the nonpungent cultivar Capsicum annuum "CH-19 Sweet" Capsinoids, including this compound, have attracted attention for their potential health benefits, such as promoting fat oxidation and energy expenditure without the burning sensation associated with capsaicinoids .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of nordihydrocapsiate involves the esterification of vanillyl alcohol with a branched-chain fatty acid. One common method includes the lipase-catalyzed chemoselective esterification of vanillyl alcohol and 8-methylnonanoic acid under reduced pressure without solvents . This method is advantageous as it avoids the use of harmful solvents and drying agents, making it more environmentally friendly.
Industrial Production Methods: Industrial production of this compound follows similar principles as its laboratory synthesis but on a larger scale. The process involves the copper-catalyzed cross-coupling of ethyl 6-bromohexanoate with isobutylmagnesium bromide, followed by hydrolysis to produce 8-methylnonanoic acid. This acid is then esterified with vanillyl alcohol using lipase as a catalyst under reduced pressure .
Análisis De Reacciones Químicas
Types of Reactions: Nordihydrocapsiate primarily undergoes esterification reactions due to the presence of an ester bond in its structure. It can also participate in hydrolysis reactions, where the ester bond is broken down into its constituent alcohol and acid components.
Common Reagents and Conditions:
Esterification: Lipase enzyme, vanillyl alcohol, 8-methylnonanoic acid, reduced pressure.
Hydrolysis: Acidic or basic conditions, water.
Major Products Formed:
Esterification: this compound.
Hydrolysis: Vanillyl alcohol and 8-methylnonanoic acid.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a model compound to study esterification and hydrolysis reactions.
Biology:
Medicine:
- Explored for its potential anti-obesity effects due to its ability to increase energy expenditure and fat oxidation without causing the burning sensation associated with capsaicinoids .
Industry:
Mecanismo De Acción
Nordihydrocapsiate exerts its effects by activating the Transient Receptor Potential Vanilloid 1 (TRPV1) receptors, similar to capsaicin . unlike capsaicin, this compound does not cause a burning sensation because it cannot reach the TRPV1 receptors in the oral cavity. Instead, it activates TRPV1 receptors in the gut, leading to increased energy expenditure and fat oxidation . This activation of TRPV1 receptors stimulates the sympathetic nervous system, promoting metabolic effects such as increased energy metabolism and body temperature .
Comparación Con Compuestos Similares
Dihydrocapsiate: Similar to nordihydrocapsiate, it is also nonpungent and has been studied for its metabolic effects.
Uniqueness of this compound: this compound is unique in its specific fatty acid chain length and structure, which may influence its metabolic effects and stability compared to other capsinoids .
Propiedades
IUPAC Name |
(4-hydroxy-3-methoxyphenyl)methyl 7-methyloctanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26O4/c1-13(2)7-5-4-6-8-17(19)21-12-14-9-10-15(18)16(11-14)20-3/h9-11,13,18H,4-8,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXBVPYSHEOQGHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCC(=O)OCC1=CC(=C(C=C1)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80176439 | |
| Record name | Nordihydrocapsiate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80176439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
220012-53-3 | |
| Record name | Nordihydrocapsiate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220012533 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nordihydrocapsiate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80176439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Nordihydrocapsiate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NORDIHYDROCAPSIATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4S73H45T4T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Nordihydrocapsiate and where is it found?
A1: this compound is a capsinoid, a group of compounds structurally similar to capsaicinoids (the pungent component in chili peppers) but lacking their pungency. It is naturally found in the fruits of a non-pungent cultivar of pepper (Capsicum annuum), specifically the CH-19 Sweet variety. []
Q2: How does this compound differ structurally from capsaicinoids?
A2: The primary structural difference lies in how the carbon chain connects to the aromatic ring. Capsaicinoids possess an amide moiety, while capsinoids like this compound have an ester moiety. []
Q3: What is the molecular formula and weight of this compound?
A3: While a specific molecular weight isn't mentioned in the provided abstracts, its molecular structure, 4-hydroxy-3-methoxybenzyl 7-methyloctanoate, [] allows for calculation of its molecular formula (C17H26O4) and weight (294.39 g/mol).
Q4: Does this compound interact with the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor like capsaicin?
A4: Yes, but with different effects. While both bind to TRPV1 receptors and activate calcium influx in a dose-dependent manner, this compound doesn't cause the same level of nociceptive responses (pungency, irritation) as capsaicin even at high concentrations. []
Q5: How is this compound metabolized in the body?
A5: Research indicates that orally administered this compound is rapidly broken down, likely chemically or enzymatically, into vanillyl alcohol before reaching the portal vein or systemic circulation. Vanillyl alcohol is then further metabolized into sulfate and glucuronide conjugates. []
Q6: What are the potential health benefits associated with this compound?
A6: Research suggests that this compound might contribute to:
- Anti-obesity effects: It may promote metabolic function and suppress the enlargement of adipose tissue. []
- Anti-inflammatory effects: this compound has shown potent anti-inflammatory properties in vivo, potentially through the inhibition of NF-κB activation. []
- Age-related decline mitigation: It may help in suppressing or improving age-related physical and mental hypofunction. []
Q7: Can this compound be synthesized?
A9: Yes, this compound can be synthesized through lipase-catalyzed esterification of vanillyl alcohol with the corresponding fatty acid methyl ester derived from capsaicinoids. [] This method offers a potential alternative to extraction from natural sources.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-methylbutyl N-[2-[4-[(6-benzamido-7-methyl-2-propylimidazo[4,5-b]pyridin-3-yl)methyl]phenyl]phenyl]sulfonylcarbamate](/img/structure/B1241655.png)
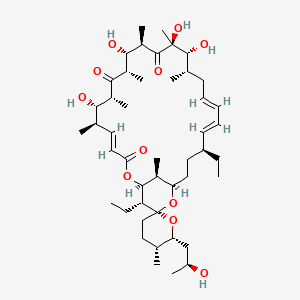
![5-Acetyl-8,8-dimethyl-7,16-diazapentacyclo[9.6.1.02,9.03,7.015,18]octadeca-1(17),11(18),12,14-tetraene-4,6-dione](/img/structure/B1241657.png)
![(1R,3R,13S,18S,19S,21S,23R)-5,12-dihydroxy-9-methoxy-10,22-dimethyl-4,17-dioxa-2,14,22-triazaheptacyclo[11.10.0.02,6.03,21.07,12.014,18.019,23]tricosa-6,9-diene-8,11-dione](/img/structure/B1241658.png)
![[2-[5-[2-(cyclopropylmethylamino)pyrimidin-4-yl]-4-(4-fluorophenyl)-1H-imidazol-2-yl]-5-methyl-1,3-dioxan-5-yl]-(4-methylpiperazin-1-yl)methanone](/img/structure/B1241661.png)

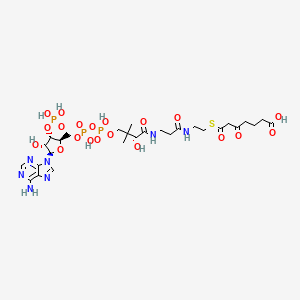
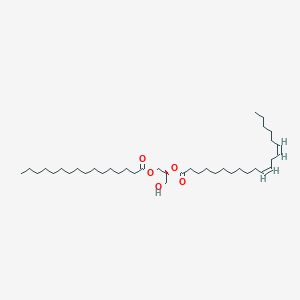
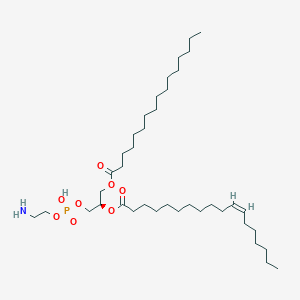
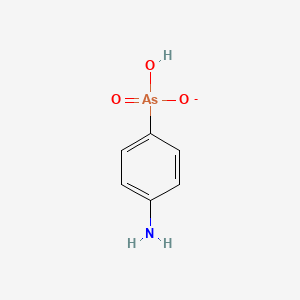
![N-[3-(3,5-dimethyl-1-piperidinyl)propyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B1241673.png)
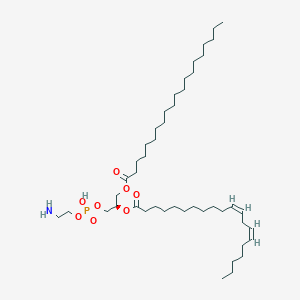
![N-[(E)-1-(4-imidazol-1-ylphenyl)ethylideneamino]-2-(4-methyl-2-propan-2-ylphenoxy)acetamide](/img/structure/B1241678.png)
![4-[(E)-N-[(3,5-dichloropyridin-2-yl)amino]-C-methylcarbonimidoyl]-N-(furan-2-ylmethyl)benzenesulfonamide](/img/structure/B1241679.png)
